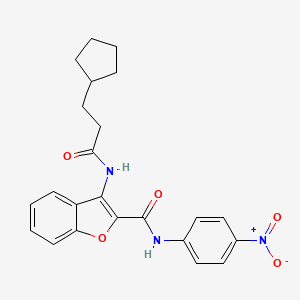

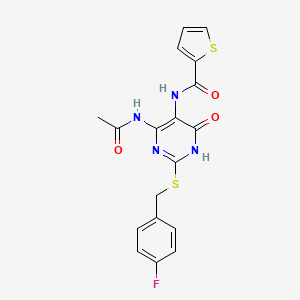

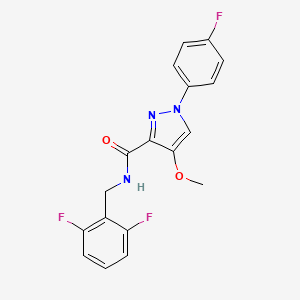

3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent for various diseases. In

Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial and Anti-inflammatory Applications : Benzofuran carboxamide derivatives, including compounds with structures related to 3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, have been synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, indicating their potential as bioactive chemical entities (Lavanya et al., 2017).

Antitumor Agents : Derivatives similar in structure have been designed and synthesized, exhibiting excellent in vivo inhibitory effects on tumor growth. Such research highlights the antitumor potential of benzofuran carboxamide derivatives, including the synthesis of biologically stable compounds without nitro groups that show selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Chemical Synthesis Applications : Studies on the convenient synthesis of bifunctional tetraaza macrocycles, which involve nitrobenzyl-substituted macrocyclic tetraamines, shed light on the synthesis processes relevant to compounds like 3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. These synthetic methods contribute to the development of chelating agents for medical imaging and therapy (McMurry et al., 1992).

Novel Therapeutic Applications

Ischemic Cell Death Inhibitors : Research into 3-substituted-benzofuran-2-carboxylic esters has identified novel classes of ischemic cell death inhibitors. Compounds with sulfur atoms substituted at the benzofuran ring have shown marked improvement in inhibitory potency against ischemic cell death in H9c2 cells and rat primary cardiac myocytes, underlining the therapeutic potential of benzofuran derivatives in treating ischemia-related conditions (Suh et al., 2010).

Corrosion Inhibition : N-Phenyl-benzamide derivatives, including those with structural similarity to the compound of interest, have been studied for their potential as corrosion inhibitors for mild steel in acidic conditions. These studies not only provide insights into the chemical properties of these compounds but also open avenues for their application in industrial settings to prevent corrosion (Mishra et al., 2018).

properties

IUPAC Name |

3-(3-cyclopentylpropanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c27-20(14-9-15-5-1-2-6-15)25-21-18-7-3-4-8-19(18)31-22(21)23(28)24-16-10-12-17(13-11-16)26(29)30/h3-4,7-8,10-13,15H,1-2,5-6,9,14H2,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUDOTKFPBOSNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)

![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)

![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)